Acetone diphenylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-propanone, polymer with N-phenylbenzenamine can be achieved through chemical synthesis or electrochemical synthesis.
Chemical Synthesis: This method involves a polymerization reaction where diphenylamine, acetone, and formaldehyde react under suitable conditions to form the polymer.
Electrochemical Synthesis: In this method, the monomer solution containing the reactants is subjected to electrolysis at an appropriate electrode potential.
Industrial Production Methods
Industrial production of this polymer follows similar principles as the laboratory methods but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent product quality. Safety measures are crucial due to the hazardous nature of the reactants, such as the carcinogenicity of diphenylamine, the toxicity of formaldehyde, and the flammability of acetone .
Chemical Reactions Analysis
Acetone diphenylamine undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its conductivity and mechanical properties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the polymer’s structure and properties. Reducing agents such as sodium borohydride are typically used.
Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinone-like structures, while substitution reactions can introduce various functional groups onto the polymer chain.
Scientific Research Applications
Acetone diphenylamine has a wide range of scientific research applications:
Chemistry: The polymer is used in the development of conductive materials and as a precursor for other complex polymers.
Biology: It is explored for its potential use in biosensors and bioelectronics due to its conductive properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism by which 2-propanone, polymer with N-phenylbenzenamine exerts its effects is primarily through its conductive properties. The polymer’s structure allows for the efficient transfer of electrons, making it suitable for use in electronic applications. The molecular targets and pathways involved include the interaction of the polymer with various substrates and the facilitation of electron flow through its conjugated system .
Comparison with Similar Compounds
Acetone diphenylamine can be compared with other similar compounds such as:
Polyaniline: Both polymers exhibit good conductivity and stability, but 2-propanone, polymer with N-phenylbenzenamine has better mechanical properties.
Polypyrrole: While polypyrrole is also conductive, it lacks the chemical stability and mechanical strength of 2-propanone, polymer with N-phenylbenzenamine.
These comparisons highlight the unique combination of properties that make 2-propanone, polymer with N-phenylbenzenamine a valuable material in various applications.
Properties
CAS No. |
9003-79-6 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
N-phenylaniline;propan-2-one |
InChI |
InChI=1S/C12H11N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h1-10,13H;1-2H3 |
InChI Key |
GZNRISJLOXVOSH-UHFFFAOYSA-N |
SMILES |
CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
9003-79-6 |
Origin of Product |
United States |
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